(R)-1-Iodo-2-(Boc-amino)-3-methylbutane (R)-1-Iodo-2-(Boc-amino)-3-methylbutane
Brand Name: Vulcanchem
CAS No.:
VCID: VC19785494
InChI: InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
SMILES:
Molecular Formula: C10H20INO2
Molecular Weight: 313.18 g/mol

(R)-1-Iodo-2-(Boc-amino)-3-methylbutane

CAS No.:

Cat. No.: VC19785494

Molecular Formula: C10H20INO2

Molecular Weight: 313.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Iodo-2-(Boc-amino)-3-methylbutane -

Specification

Molecular Formula C10H20INO2
Molecular Weight 313.18 g/mol
IUPAC Name tert-butyl N-(1-iodo-3-methylbutan-2-yl)carbamate
Standard InChI InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
Standard InChI Key XBOPXPWVPIOUTD-UHFFFAOYSA-N
Canonical SMILES CC(C)C(CI)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-1-Iodo-2-(Boc-amino)-3-methylbutane is C₁₀H₂₀INO₂, with a molecular weight of 313.18 g/mol. Its IUPAC name, tert-butyl N-(1-iodo-3-methylbutan-2-yl)carbamate, reflects its stereochemistry and functional groups. The Boc group (tert-butoxycarbonyl) protects the amine, while the iodine atom at the primary carbon enhances electrophilicity, enabling nucleophilic substitution reactions.

Key Structural Features:

  • Chiral Center: The (R)-configuration at the second carbon ensures enantioselective reactivity.

  • Boc Protection: The tert-butoxycarbonyl group stabilizes the amine against undesired reactions during synthesis.

  • Iodoalkane Moiety: The iodine atom serves as a superior leaving group compared to bromine or chlorine, facilitating SN2 reactions.

Table 1: Molecular Properties of (R)-1-Iodo-2-(Boc-amino)-3-methylbutane

PropertyValue
Molecular FormulaC₁₀H₂₀INO₂
Molecular Weight313.18 g/mol
IUPAC Nametert-butyl N-(1-iodo-3-methylbutan-2-yl)carbamate
Canonical SMILESCC(C)C(CI)NC(=O)OC(C)(C)C
InChI KeyXBOPXPWVPIOUTD-UHFFFAOYSA-N
PubChem CID22298358

The compound’s stereochemistry is critical for its interactions in asymmetric synthesis, as evidenced by its use in kinase inhibitor development .

Synthesis and Manufacturing

Synthetic Routes

(R)-1-Iodo-2-(Boc-amino)-3-methylbutane is typically synthesized through a multi-step process involving amine protection, alkylation, and iodination. A common approach includes:

  • Boc Protection of the Amine:
    The primary amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures the amine remains inert during subsequent reactions .

  • Alkylation and Iodination:
    The protected amine undergoes alkylation with 3-methyl-1-butene, followed by iodination using iodine or an iodinating agent like N-iodosuccinimide (NIS). The stereochemistry is controlled via chiral catalysts or resolving agents .

Optimization Strategies

Recent studies emphasize optimizing reaction conditions to enhance yield and enantiomeric excess (ee). For instance, the use of polar aprotic solvents (e.g., DMF) and temperatures between 0–25°C improves iodination efficiency. Catalytic asymmetric methods, such as organocatalysis, have also been explored to achieve >90% ee .

Reactivity and Functional Applications

Deprotection of the Boc Group

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), regenerating the free amine. This step is pivotal in peptide synthesis and prodrug activation .

Table 2: Comparative Reactivity of Leaving Groups in Alkyl Halides

Leaving GroupRelative Reactivity (SN2)
Iodine1.0 (reference)
Bromine0.1
Chlorine0.01

Research Findings and Pharmacological Relevance

Role in Kinase Inhibitor Development

In a 2020 study, analogues of (R)-1-Iodo-2-(Boc-amino)-3-methylbutane were used to develop Polo-like kinase 1 (Plk1) inhibitors. Modifying the side chain’s length and substituents (e.g., replacing phenyl with alkyl groups) improved inhibitor potency by 2–4 fold (IC₅₀ = 1.03–1.97 μM vs. 4.38 μM) . The Boc group’s steric bulk was found to mitigate off-target effects, enhancing selectivity for Plk1’s polo-box domain (PBD) .

Metabolic Stability

Incorporating electron-withdrawing groups (e.g., CF₃) on the side chain reduced cytochrome P450-mediated metabolism, as demonstrated in vitro with human liver microsomes. Compound 27 (Table 3) exhibited a 40% increase in half-life compared to its parent molecule .

Table 3: Structure-Activity Relationships (SAR) of Side Chain Modifications

CompoundSide ChainIC₅₀ (μM)Metabolic Stability (t₁/₂)
7Phenyl4.382.1 h
21n-Butyl1.973.5 h
27CF₃-substituted1.854.9 h

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